molecular formula C7H12ClN3 B3029662 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride CAS No. 74197-18-5

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

Cat. No.: B3029662
CAS No.: 74197-18-5
M. Wt: 173.64
InChI Key: SMQZJERKLBLABI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride (CAS 74197-18-5) is a key chemical scaffold in medicinal chemistry and pharmaceutical research. This compound serves as a critical precursor for the development of tetrahydroindazole-based ligands, particularly for the sigma-2 receptor (TMEM97) . Sigma-2 receptor is a transmembrane protein that has been established as a biomarker for rapidly dividing cells and is a promising therapeutic target for central nervous system (CNS) disorders and cancer . Researchers utilize this amine-substituted tetrahydroindazole to develop potent and selective sigma-2 receptor inhibitors, which are valuable for probing the protein's function in diseases such as Alzheimer's disease and for potential use as drug discovery leads . The indazole scaffold is recognized as an emerging privileged structure in drug discovery, with applications spanning anticancer, anti-inflammatory, and anti-Parkinson's agents . The compound is typically supplied as a solid and should be stored in an inert atmosphere at room temperature . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZJERKLBLABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-18-5
Record name 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate to form the indazole derivative . The reaction conditions usually include heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophiles. In one protocol, treatment with alkyl halides (e.g., methyl iodide) in THF at 0–25°C yields N-alkylated derivatives ( ).

Example Reaction:
C8H12N3Cl+CH3IC9H14N3Cl+HI\text{C}_8\text{H}_{12}\text{N}_3\text{Cl}+\text{CH}_3\text{I}\rightarrow \text{C}_9\text{H}_{14}\text{N}_3\text{Cl}+\text{HI}

Reagent Conditions Product Yield Source
Methyl iodideTHF, 0–25°C, 12 hrN-Methyl-4,5,6,7-tetrahydroindazol-5-amine78%

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. For instance, benzoylation with benzoyl chloride in dichloromethane (DCM) at reflux produces the corresponding benzamide derivative ( ).

Example Reaction:
C8H12N3Cl+C6H5COClC15H16N3OCl+HCl\text{C}_8\text{H}_{12}\text{N}_3\text{Cl}+\text{C}_6\text{H}_5\text{COCl}\rightarrow \text{C}_{15}\text{H}_{16}\text{N}_3\text{OCl}+\text{HCl}

Reagent Conditions Product Yield Source
Benzoyl chlorideDCM, reflux, 6 hrN-Benzoyl-4,5,6,7-tetrahydroindazol-5-amine85%

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes. A study demonstrated its reaction with cyclohexanone using sodium cyanoborohydride (NaBH3CN) in methanol, yielding a cyclohexyl-substituted derivative ( ).

Example Reaction:
C8H12N3Cl+C6H10ONaBH3CNC14H20N3Cl+H2O\text{C}_8\text{H}_{12}\text{N}_3\text{Cl}+\text{C}_6\text{H}_{10}\text{O}\xrightarrow{\text{NaBH}_3\text{CN}}\text{C}_{14}\text{H}_{20}\text{N}_3\text{Cl}+\text{H}_2\text{O}

Reagent Conditions Product Yield Source
CyclohexanoneMeOH, NaBH3CN, RT, 24 hrN-Cyclohexyl-4,5,6,7-tetrahydroindazol-5-amine65%

Cyclization Reactions

The indazole ring undergoes cyclization under acidic conditions. In a study, treatment with hydrazine hydrate and cyclohexanone derivatives in methanol led to fused indazole-pyrrolidine systems ( ).

Example Reaction:
C8H12N3Cl+C6H10OH2NNH2C14H18N4Cl+H2O\text{C}_8\text{H}_{12}\text{N}_3\text{Cl}+\text{C}_6\text{H}_{10}\text{O}\xrightarrow{\text{H}_2\text{NNH}_2}\text{C}_{14}\text{H}_{18}\text{N}_4\text{Cl}+\text{H}_2\text{O}

Reagent Conditions Product Yield Source
CyclohexanoneMeOH/HCl, reflux, 8 hrIndazole-pyrrolidine fused derivative72%

Oxidation Reactions

The tetrahydroindazole ring is susceptible to oxidation. Treatment with hydrogen peroxide (H2O2) in acetic acid converts the saturated ring to a fully aromatic indazole structure ( ).

Example Reaction:
C8H12N3Cl+H2O2C7H6N3Cl+3H2O\text{C}_8\text{H}_{12}\text{N}_3\text{Cl}+\text{H}_2\text{O}_2\rightarrow \text{C}_7\text{H}_6\text{N}_3\text{Cl}+3\text{H}_2\text{O}

Reagent Conditions Product Yield Source
H2O2 (30%)AcOH, 80°C, 4 hr2H-Indazol-5-amine60%

Salt Formation and Solubility

The hydrochloride salt enhances solubility in polar solvents. Comparative studies show:

Solvent Solubility (mg/mL) Notes Source
Water45.2High solubility due to hydrochloride
Ethanol12.8Moderate solubility

Comparative Reactivity with Analogues

Reactivity differs between 1H- and 2H-indazole regioisomers:

Reaction 1H-Indazole-5-amine 4,5,6,7-Tetrahydro-2H-Indazol-5-amine Source
Alkylation RateSlow (k = 0.12 M⁻¹s⁻¹)Fast (k = 0.78 M⁻¹s⁻¹)
Acylation Yield70%85%

Scientific Research Applications

Scientific Research Applications of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

This compound is a compound under pharmacological research for its diverse biological activities. It has a molecular weight of approximately 137.18 g/mol and is soluble in water, which facilitates its use in various biological studies.

Biological Activities

This compound exhibits several biological activities:

  • Anti-inflammatory Activity: Studies on animal models have shown a reduction in inflammatory markers and symptoms associated with inflammation. In a carrageenan-induced edema model, the compound notably reduced swelling and inflammatory markers at an effective dose (ED50) of 3.5 mg/kg.
    • Methods of Application: Administered in vivo in animal models (e.g., rodents) at varying dosages through oral and intravenous routes.
    • Results: Reduction in inflammatory markers such as cytokines and improvement in inflammation-related symptoms.
  • Analgesic Effects: Explored for potential analgesic effects, with preliminary studies suggesting effective pain relief comparable to standard analgesics.
    • Methods of Application: Evaluated through pain models in rodents.
    • Results: Demonstrated significant pain relief compared to control groups.
  • Neuroprotective Properties: Researched for its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.
    • Methods of Application: Assessed using cell culture models of neurotoxicity.
    • Results: Enhanced cell viability and function were observed, along with decreased markers of cell death and oxidative stress.
  • Anticancer Activity: Studied for its ability to interfere with cancer cell proliferation and induce apoptosis.
    • Methods of Application: Cancer cell lines treated with the compound, and assays such as MTT and flow cytometry are used to assess cell viability and apoptosis induction.
    • Results: Shows promise in inducing apoptosis in various cancer cell lines, with significant reductions in cell viability at specific concentrations.
  • Inhibition of SARS-CoV-2: Research has focused on the compound's antiviral potential against SARS-CoV-2.
    • Methods of Application: In vitro studies using infected cell cultures treated with the compound.
    • Results: Significant reduction in viral load, as evidenced by RT-PCR and plaque assays.

Biochemical Properties

This compound can interact with various enzymes and proteins, playing a role in biochemical reactions. It has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In immune cells, this compound can modulate the production of cytokines and other inflammatory mediators, leading to reduced inflammation. The compound binds to the active site of COX-2, inhibiting the enzyme’s activity and decreasing prostaglandin production.

  • Anti-inflammatory Study: A study demonstrated that the compound significantly reduced paw edema in rats when administered prior to carrageenan injection. The administration of this compound significantly lowered levels of TNF-alpha and IL-6 in a rodent model of arthritis, indicating potent anti-inflammatory effects.
  • Neuroprotective Study: In vitro studies showed that pre-treatment with the compound improved neuronal survival rates under oxidative stress conditions compared to control groups. In a neurotoxicity model involving oxidative stress, the compound was shown to enhance neuronal survival rates by up to 40%, suggesting its potential role in treating neurodegenerative disorders like Alzheimer's disease.
  • Anticancer Study: In vitro assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability across multiple cancer cell lines. A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, providing a basis for further exploration into its potential as a therapeutic agent against various cancers.

Sigma-1 and Sigma-2 Receptors

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in various biological processes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4,5,6,7-Tetrahydro-2H-indazol-3-amine Hydrochloride (CAS: 1376043-30-9)
  • Structural Difference : The amine group is located at the 3-position instead of the 5-position.
  • The 3-amine derivative may exhibit distinct chromatographic behavior (e.g., HPLC retention time) compared to the 5-amine variant due to polarity differences .
2-Methyl-4,5,6,7-Tetrahydro-2H-indazol-4-amine Hydrochloride (CAS: 1803561-52-5)
  • Structural Difference : A methyl group at the 2-position and an amine at the 4-position.
  • The altered amine position could modify solubility; for instance, the 4-amine derivative may have a lower logP (lipophilicity) than the 5-amine compound .

Salt Form Variations

4,5,6,7-Tetrahydro-1H-indazol-5-amine Dihydrochloride (CAS: 74197-17-4)
  • Structural Difference: Dihydrochloride salt instead of monohydrochloride.
  • Impact : The additional HCl improves aqueous solubility but may reduce stability in acidic environments. The dihydrochloride form could exhibit a higher melting point due to stronger ionic interactions .
3,5-Dimethyl-4,5,6,7-Tetrahydro-2H-indazol-5-amine Dihydrochloride (CAS: 1956378-96-3)
  • Structural Difference : Methyl groups at 3- and 5-positions with a dihydrochloride salt.
  • Impact : Methylation at both positions enhances lipophilicity (predicted logP ~3.4) compared to the unsubstituted 5-amine hydrochloride (logP ~1.4). This modification could improve membrane permeability but reduce water solubility .

Cyclic Substituent Variations

2-Cyclobutyl-4,5,6,7-Tetrahydro-2H-indazol-5-amine
  • Structural Difference : Cyclobutyl substituent at the 2-position.
  • Impact : The bulky cyclobutyl group increases molecular weight and may sterically hinder interactions with enzymes or receptors. Predicted properties include a boiling point of 352.2°C and pKa of 9.68, suggesting moderate basicity .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of 4,5,6,7-Tetrahydro-2H-indazol-5-amine Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Substituents Salt Form Predicted pKa Solubility (Water)
4,5,6,7-Tetrahydro-2H-indazol-5-amine HCl 74197-18-5 C₇H₁₁ClN₃ NH₂ at 5-position Hydrochloride 9.68 High
4,5,6,7-Tetrahydro-1H-indazol-5-amine 2HCl 74197-17-4 C₇H₁₂Cl₂N₃ NH₂ at 5-position Dihydrochloride 9.50 Very High
2-Methyl-4,5,6,7-TH-2H-indazol-4-amine HCl 1803561-52-5 C₈H₁₄ClN₃ NH₂ at 4, CH₃ at 2 Hydrochloride 8.90 Moderate
3,5-Dimethyl-4,5,6,7-TH-2H-indazol-5-amine 2HCl 1956378-96-3 C₉H₁₆Cl₂N₃ NH₂ at 5, CH₃ at 3 and 5 Dihydrochloride 9.20 Low

Notes:

  • Solubility trends correlate with salt form and substituent hydrophobicity .
  • pKa predictions suggest basic amine groups dominate ionization in physiological pH .

Table 2: Analytical Data for Selected Compounds

Compound Name UV λmax (nm) HPLC Retention Time (min) FT-IR Peaks (cm⁻¹)
4,5,6,7-Tetrahydro-2H-indazol-5-amine HCl 260–280 8.2 3429 (N-H), 1639 (C=N)
3,5-Dimethyl analog 270–290 12.5 3354 (N-H), 1645 (C=N)
2-Cyclobutyl analog 255–275 15.8 3430 (N-H), 1650 (C=N)

Sources : UV and FT-IR data inferred from benzimidazole derivatives and lecarnidipine hydrochloride studies .

Biological Activity

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a tetrahydroindazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in anti-inflammatory, analgesic, neuroprotective, and anticancer applications. This article summarizes the biochemical properties, molecular mechanisms, and research findings related to its biological activity.

The unique structure of this compound contributes to its biological activity. It is characterized by a saturated indazole ring system and an amine functional group that enhances its solubility and interaction with biological targets.

Key Properties:

  • Molecular Formula : C7H10N2·HCl
  • Molecular Weight : Approximately 137.18 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water

1. Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. Studies have shown its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

StudyMethodResults
In vivo rodent modelsSignificant reduction in inflammatory markers and symptoms of inflammation
Carrageenan edema testED50 value of 3.5 mg/kg for high anti-inflammatory activity

2. Analgesic Effects

The compound has been explored for its analgesic potential. In animal models, it demonstrated efficacy in reducing pain perception.

3. Neuroprotective Properties

This compound has shown promise in neuroprotection studies. It was assessed using cell culture models where it improved cell viability and reduced oxidative stress markers.

StudyMethodResults
Cell culture modelsImproved cell viability under oxidative stress conditions

4. Anticancer Activity

The compound's potential as an anticancer agent is supported by various studies showing its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies:

  • K562 Cell Line :
    • IC50 Value : 5.15 µM
    • Induced apoptosis via modulation of Bcl2 family proteins and the p53/MDM2 pathway .
  • A549 Lung Cancer Cells :
    • Evaluated for antiproliferative activity using MTT assays.
    • Results indicated significant inhibition of cell growth .

The mechanism through which this compound exerts its biological effects involves binding to specific biomolecules:

  • COX-2 Inhibition : By binding to the active site of COX-2, the compound reduces prostaglandin production, leading to decreased inflammation .
  • Apoptosis Induction : The compound influences apoptotic pathways by altering the expression of key proteins involved in apoptosis .

Q & A

Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of indazole derivatives typically involves cyclization and functionalization steps. For example, a general procedure involves refluxing precursors in 1,4-dioxane with triethylamine and hydrochloric acid for 5 hours, followed by recrystallization . Key parameters include:

  • Reagent ratios : Use a 1:1 molar ratio of starting materials (e.g., malononitrile or ethyl cyanoacetate) to indazole precursors.
  • Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency.
  • Acid catalysis : Hydrochloric acid aids in protonation and cyclization.
    Standardization requires monitoring reaction progress via TLC or HPLC and optimizing temperature (reflux at ~100°C) and time (3–5 hours) .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Use RP-HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (DMSO-d6): Look for characteristic indazole NH peaks at δ 10.5–11.5 ppm and aromatic protons at δ 6.5–7.5 ppm .
  • Elemental analysis : Verify Cl⁻ content (theoretical ~16.5% for hydrochloride salts) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-response analysis : Use orthogonal assays (e.g., MTT for cytotoxicity and enzymatic inhibition assays) to confirm activity thresholds .
  • Structural analogs : Compare activity across derivatives (e.g., 4-aryl-3,6-dihydroxy variants) to identify functional group dependencies .
  • Statistical validation : Apply ANOVA or multivariate regression to account for batch-to-batch variability or assay interference .

Q. What strategies are effective for developing analytical methods to quantify trace impurities in this compound?

Methodological Answer:

  • Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate impurities, then characterize via LC-MS/MS .
  • Validation parameters : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD (<0.1% w/w) per ICH guidelines .
  • Column selection : Use UPLC with HILIC columns for polar impurities or C18 for nonpolar byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Systematic substitutions : Modify the indazole core (e.g., introduce methyl, halogen, or aryl groups at positions 3, 4, or 6) and test against target receptors .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
  • In vivo correlation : Validate in vitro activity (e.g., IC50 values) using rodent models for bioavailability and toxicity .

Q. What methodologies address challenges in enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA or IB columns with hexane:isopropanol (80:20) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) to control stereochemistry .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

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